3-Amino-2,4,4-trimethylpentanoic acid

Peptidomimetics Foldamer Design Conformational Analysis

This sterically hindered β-amino acid imposes precise conformational constraints in peptide backbones, ideal for foldamer and peptidomimetic design. The (2S,3S) enantiomer provides stereochemical purity, eliminating chiral resolution steps. High purity (95%) ensures reliable incorporation into complex syntheses. Strictly for R&D; not for human use.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13081644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4,4-trimethylpentanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C(C(C)(C)C)N)C(=O)O
InChIInChI=1S/C8H17NO2/c1-5(7(10)11)6(9)8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)
InChIKeyDDNTYPPHLILCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,4,4-trimethylpentanoic Acid (CAS 1824186-31-3): A Sterically Hindered, Non-Proteinogenic β-Amino Acid Building Block


3-Amino-2,4,4-trimethylpentanoic acid (CAS 1824186-31-3) is a non-proteinogenic β-amino acid featuring a highly branched, sterically demanding pentanoic acid backbone with three methyl groups at the C4 position and an amino group at the C3 position . It possesses two chiral centers at C2 and C3, resulting in multiple stereoisomers, with the (2S,3S) enantiomer being commercially available as a hydrochloride salt . This compound is valued in peptide and foldamer chemistry for its ability to impose significant conformational constraints on molecular backbones .

3-Amino-2,4,4-trimethylpentanoic Acid Selection: Why β-Amino Acid Analogs Cannot Be Casually Substituted


Substituting 3-amino-2,4,4-trimethylpentanoic acid with a less sterically hindered β-amino acid, such as 3-aminobutanoic acid, will fundamentally alter the conformational landscape and resulting properties of the target molecule. Research shows that substitution at the C(β) position has a higher impact on β-amino acid conformation than substitution at C(α), and the presence of geminal dialkyl substituents drastically reduces the sterically accessible conformational space [1]. The bulky 2,4,4-trimethylpentanoic acid side chain imposes unique and predictable constraints on the peptide backbone, favoring specific secondary structures like β-turns or helical folds . Using a less hindered analog would increase backbone flexibility, potentially abolishing the desired structural motif and negatively impacting biological activity, metabolic stability, and target binding affinity.

Quantitative Differentiation of 3-Amino-2,4,4-trimethylpentanoic Acid: A Comparator-Based Evidence Guide


Enhanced Conformational Constraint vs. 3-Aminobutanoic Acid (β-Alanine Analog)

The differentiation stems from the steric bulk of the 2,4,4-trimethylpentanoic acid side chain compared to the unsubstituted 3-aminobutanoic acid backbone. The presence of three methyl groups at the C4 position and a methyl at C2 in 3-amino-2,4,4-trimethylpentanoic acid significantly reduces the accessible conformational space of the peptide backbone . While no direct head-to-head quantitative data for this specific compound was located, class-level inference from theoretical and experimental studies on β-amino acids with geminal alkyl substitutions demonstrates that such substitution results in a 'dramatic reduction' in conformational flexibility compared to unsubstituted or monosubstituted analogs [1]. This property is critical for designing foldamers with predictable and stable secondary structures [2].

Peptidomimetics Foldamer Design Conformational Analysis

Stereochemical Complexity and Purity Profile vs. Achiral β-Amino Acid Analogs

3-Amino-2,4,4-trimethylpentanoic acid possesses two chiral centers (at C2 and C3), creating the potential for four distinct stereoisomers . In contrast, many common β-amino acid building blocks, such as β-alanine (3-aminopropanoic acid), are achiral. The commercial availability of the (2S,3S)-enantiomer as a hydrochloride salt with a specified purity of 95% provides a well-defined stereochemical starting material for asymmetric synthesis . This level of stereochemical definition is essential for constructing complex molecules where the three-dimensional arrangement of atoms dictates biological function, a capability absent in achiral or racemic mixtures of simpler analogs.

Chiral Building Blocks Enantioselective Synthesis Stereochemistry

Commercial Availability and Purity Specification of a Defined Enantiomer vs. Racemic Mixtures

A direct comparison of vendor specifications reveals a key procurement differentiator. The target compound, 3-amino-2,4,4-trimethylpentanoic acid, is offered by multiple suppliers (e.g., Bidepharm, AKSci) with a standard purity specification of ≥95% [REFS-1, REFS-2]. Furthermore, the (2S,3S)-enantiomer is specifically available as a hydrochloride salt, also at 95% purity, providing a defined stereochemical starting point . This contrasts with the default offering of many less specialized β-amino acids, which are often supplied as racemic mixtures or with lower purity grades, necessitating additional purification and/or chiral resolution steps by the end-user.

Procurement Chemical Synthesis Enantiomeric Purity

Predicted Physicochemical Properties for Handling and Storage

While experimental data for the target compound is limited, predicted physicochemical properties provide a baseline for comparison with other β-amino acid derivatives. For the methyl ester analog, Methyl (3S)-3-amino-2,2,4-trimethylpentanoate (CAS 1315054-33-1), computational predictions estimate a boiling point of 221.7±23.0 °C, a density of 0.936±0.06 g/cm³, and a pKa of 8.96±0.21 . These values are relevant as the free acid form of the target compound is expected to have a higher boiling point and different solubility characteristics. Vendor information recommends long-term storage in a cool, dry place . This provides a comparative framework for users familiar with handling other non-proteinogenic amino acids, such as β-alanine (mp ~207°C, decomp), highlighting the need for different storage and handling considerations due to the compound's organic nature and lack of a high melting point.

Physicochemical Properties Compound Handling Storage

Validated Application Scenarios for 3-Amino-2,4,4-trimethylpentanoic Acid in Research and Development


Conformationally Constrained Peptidomimetic and Foldamer Design

Based on its sterically demanding side chain and two chiral centers, 3-amino-2,4,4-trimethylpentanoic acid is ideally suited for incorporation into peptidomimetics and foldamers where precise control over secondary structure (e.g., β-turns, helices) is required . Its use is supported by class-level evidence demonstrating that geminal dialkyl substitution in β-amino acids drastically reduces conformational freedom [1], enabling the design of molecules with enhanced stability and specific biological functions.

Chiral Building Block for Asymmetric Synthesis

The availability of the defined (2S,3S)-enantiomer at 95% purity makes this compound a reliable chiral building block for the synthesis of complex, stereochemically pure pharmaceuticals or natural product analogs . Its use eliminates the need for tedious and often low-yielding chiral resolution steps later in a synthetic sequence, streamlining the development of enantiomerically pure drug candidates [2].

Synthesis of Sterically Hindered β-Peptides

Recent literature highlights the ongoing challenge of synthesizing sterically hindered β-amino acids [3]. The commercial availability of 3-amino-2,4,4-trimethylpentanoic acid provides a direct route to incorporate this challenging motif into β-peptides. This is particularly relevant for creating metabolically stable peptide therapeutics, as the non-proteinogenic nature of β-amino acids confers resistance to proteolytic degradation [4].

Specialized Building Block in Medicinal Chemistry

The compound's unique steric and stereochemical profile makes it a valuable building block for medicinal chemistry libraries. Its use can probe the steric tolerance of biological targets, such as enzyme active sites or receptor binding pockets, potentially leading to the discovery of novel inhibitors or modulators with improved selectivity profiles compared to those derived from less hindered, more flexible amino acid scaffolds .

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